Tcy-NH2

Descripción general

Descripción

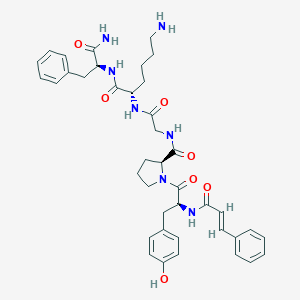

Tcy-NH2, also known as (trans-Cinnamoyl)-YPGKF-NH2, is a selective PAR4 antagonist peptide . It inhibits endostatin release and platelet aggregation induced by thrombin .

Molecular Structure Analysis

The molecular weight of Tcy-NH2 is 739.87, and its molecular formula is C40H49N7O7 . The sequence is YPGKF, with modifications: Tyr-1 = trans-Cinnamoyl-Tyr, Phe-5 = C-terminal amide .Physical And Chemical Properties Analysis

Tcy-NH2 appears as a white lyophilised solid . It is soluble to 1 mg/ml in water . It should be stored at -20°C .Aplicaciones Científicas De Investigación

Comprehensive Analysis of Tcy-NH2 Applications

1. Antagonism of PAR4 in Platelet Aggregation Tcy-NH2 acts as a selective antagonist for the protease-activated receptor 4 (PAR4), which plays a crucial role in platelet aggregation. By blocking this receptor, Tcy-NH2 can prevent platelet aggregation caused by thrombin, a key factor in blood clotting processes .

2. Inhibition of Vascular Smooth Muscle Cell Migration The compound’s ability to block PAR4 activation of the ERK pathway allows it to mediate aortic vascular smooth muscle cell migration. This is significant in the context of vascular injury and repair, where controlled migration of these cells is essential .

3. Control of Vascular Smooth Muscle Cell Proliferation In addition to migration, Tcy-NH2 also regulates the proliferation of vascular smooth muscle cells. This has implications for diseases such as atherosclerosis, where abnormal cell proliferation contributes to plaque formation .

Research in Inflammation and Immunology: Tcy-NH2 has been used in research related to inflammation and immunology. Its role as a PAR4 antagonist means it can potentially modulate inflammatory responses that are mediated through this receptor .

Thrombosis Research: Given its impact on thrombin-induced platelet aggregation, Tcy-NH2 is valuable in thrombosis research, helping to understand and potentially treat conditions related to abnormal blood clot formation .

Cardiovascular Disease Studies: The compound’s effects on platelet aggregation and vascular smooth muscle cells make it relevant for studies into various cardiovascular diseases, where these processes are often dysregulated .

Mecanismo De Acción

Target of Action

Tcy-NH2, also known as (trans-Cinnamoyl)-YPGKF-NH2, is a potent selective antagonist peptide for Protease-Activated Receptor 4 (PAR4) . PAR4 is a G protein-coupled receptor that plays a crucial role in thrombin-induced platelet aggregation .

Mode of Action

Tcy-NH2 interacts with PAR4 and inhibits its activation . This interaction blocks the aggregation of platelets induced by thrombin, a key enzyme in the coagulation cascade .

Biochemical Pathways

The primary biochemical pathway affected by Tcy-NH2 is the thrombin-PAR4 pathway . By blocking the activation of PAR4, Tcy-NH2 inhibits the downstream effects of thrombin, including platelet aggregation and endostatin release . Additionally, Tcy-NH2 also blocks the activation of the ERK pathway, which can mediate aortic vascular smooth muscle cell migration and proliferation .

Pharmacokinetics

It is soluble up to 1 mg/ml in water , which suggests that it may have good bioavailability

Result of Action

The inhibition of PAR4 by Tcy-NH2 leads to a decrease in thrombin-induced platelet aggregation and endostatin release . This can have significant effects at the molecular and cellular levels, including the prevention of blood clot formation and the regulation of angiogenesis . In animal models, Tcy-NH2 has been shown to alleviate liver injury, increase posttraumatic activation of CD4+ Tregs, and inhibit neutrophil recruitment .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(2S)-N-[2-[[(2S)-6-amino-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]-1-[(2S)-3-(4-hydroxyphenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]propanoyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H49N7O7/c41-22-8-7-14-31(38(52)46-32(37(42)51)24-28-12-5-2-6-13-28)44-36(50)26-43-39(53)34-15-9-23-47(34)40(54)33(25-29-16-19-30(48)20-17-29)45-35(49)21-18-27-10-3-1-4-11-27/h1-6,10-13,16-21,31-34,48H,7-9,14-15,22-26,41H2,(H2,42,51)(H,43,53)(H,44,50)(H,45,49)(H,46,52)/b21-18+/t31-,32-,33-,34-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKRAKQXQVIGYQC-PHOSSJRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C=CC3=CC=CC=C3)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC4=CC=CC=C4)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)/C=C/C3=CC=CC=C3)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H49N7O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

739.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tcy-NH2 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S)-4-[(2S)-2-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[(5S)-7-[(2S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-6-oxo-1,7-diazaspiro[4.4]nonan-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-oxo-3-[[(2S)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]butanoic acid](/img/structure/B549391.png)

![(2S,3S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-Acetamido-6-aminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-2-methyl-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-3-methylpentanoic acid](/img/structure/B549403.png)

![(2S)-2-[[(2R)-2-Acetamido-3-naphthalen-2-ylpropanoyl]amino]-N-[(2S)-1-amino-3-naphthalen-2-yl-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide](/img/structure/B549404.png)

![N-[(2R)-2-Benzyl-4-(hydroxyamino)-4-oxobutanoyl]-L-isoleucyl-L-leucine](/img/structure/B549451.png)